1-Methoxy-3,5-dimethyladamantane
Overview
Description
1-Methoxy-3,5-dimethyladamantane is an organic compound with the molecular formula C13H22O It belongs to the adamantane family, which is characterized by a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3,5-dimethyladamantane can be synthesized through several methods. One common approach involves the alkylation of 1,3-dimethyladamantane with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, with temperatures ranging from 60°C to 80°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3,5-dimethyladamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide, potassium tert-butoxide in tetrahydrofuran.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
1-Methoxy-3,5-dimethyladamantane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored as a potential therapeutic agent for neurological disorders due to its structural similarity to memantine, a drug used in the treatment of Alzheimer’s disease.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Methoxy-3,5-dimethyladamantane is not fully understood, but it is believed to interact with specific molecular targets and pathways. In medicinal applications, it may act as an antagonist of N-methyl-D-aspartate (NMDA) receptors, similar to memantine. This interaction helps in modulating glutamate signaling in the brain, which is crucial for cognitive functions and memory.
Comparison with Similar Compounds
Memantine: A well-known NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Amantadine: Another adamantane derivative with antiviral properties, used in the treatment of influenza and Parkinson’s disease.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Uniqueness: 1-Methoxy-3,5-dimethyladamantane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other adamantane derivatives.
Properties
IUPAC Name |
1-methoxy-3,5-dimethyladamantane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-11-4-10-5-12(2,7-11)9-13(6-10,8-11)14-3/h10H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOWNFGAUMRKCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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